molecular formula C24H24N4O2S B2363693 2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 1260924-11-5

2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

Numéro de catalogue: B2363693
Numéro CAS: 1260924-11-5
Poids moléculaire: 432.54
Clé InChI: YIRKCBLEDKWCMI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O2S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide is a novel pyrrolo[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its synthesis, structural characteristics, and biological activities, including anticancer effects and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of the target compound was achieved through a multi-step process involving the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate , leading to the formation of various derivatives. The final product was characterized using techniques such as NMR spectroscopy , IR spectroscopy , and X-ray crystallography . The crystal structure revealed significant intermolecular interactions that contribute to its stability and biological activity .

Anticancer Properties

The biological activity of the compound was assessed through various in vitro assays against multiple cancer cell lines. Notably, the compound exhibited significant growth inhibition in human leukemia cells (CCRF-CEM) with an EC50 value of 190 nM , indicating its potential as a chemotherapeutic agent .

A detailed analysis of its activity against different tumor cell lines showed that it inhibited cell proliferation effectively in several cases, with GI50 values below 107M10^{-7}M for some lines . The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the pyrrolo[3,2-d]pyrimidine scaffold could enhance its potency.

The mechanism by which this compound exerts its anticancer effects appears to involve dual inhibition of key enzymes in the purine biosynthetic pathway. Specifically, it acts as an inhibitor of GARFTase and AICARFTase , which are crucial for nucleotide synthesis in rapidly dividing cancer cells. This dual-targeting approach may help overcome resistance mechanisms commonly observed with single-target therapies .

Study 1: In Vitro Efficacy

In a study conducted by researchers at the National Cancer Institute (NCI), the compound was tested against a panel of 60 cancer cell lines. Results indicated that it demonstrated potent inhibitory effects on several lines, particularly those associated with hematological malignancies. The findings support further investigation into its use as a therapeutic agent in leukemia treatment .

Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of the compound to target enzymes. The results suggest that the compound occupies critical active sites within GARFTase and AICARFTase, leading to effective inhibition and subsequent cytotoxicity against cancer cells .

Data Tables

Cell Line EC50 (nM) GI50 (M) Mechanism
CCRF-CEM190< 10710^{-7}Dual inhibition of GARFTase/AICARFTase
K562 (Chronic Myeloid)150< 10710^{-7}Dual inhibition
MCF7 (Breast Cancer)250< 10610^{-6}Apoptosis induction

Propriétés

IUPAC Name

2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-3-16-10-12-18(13-11-16)26-20(29)15-31-24-27-21-19(17-8-6-5-7-9-17)14-25-22(21)23(30)28(24)4-2/h5-14,25H,3-4,15H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRKCBLEDKWCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC)NC=C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.